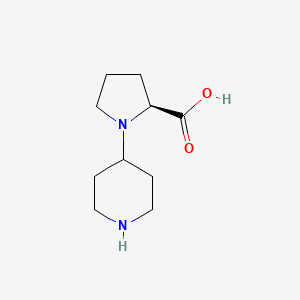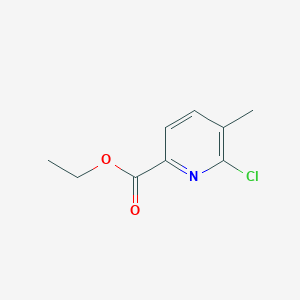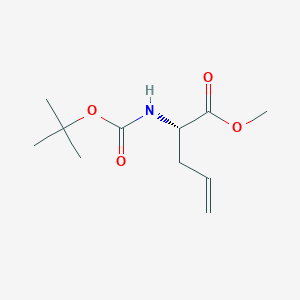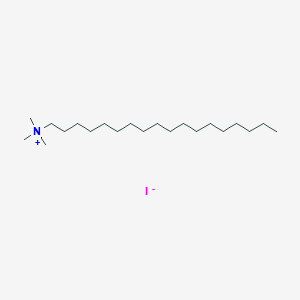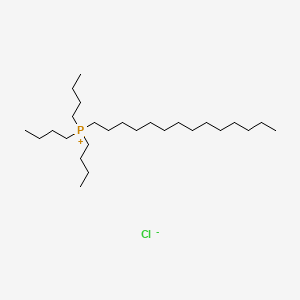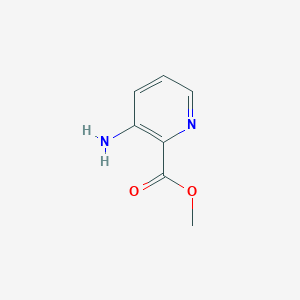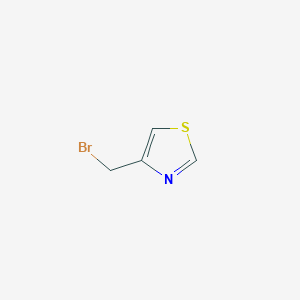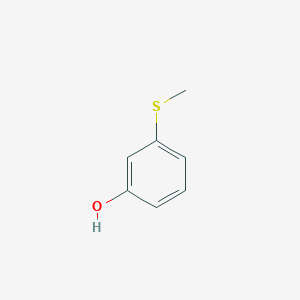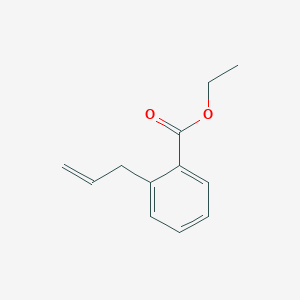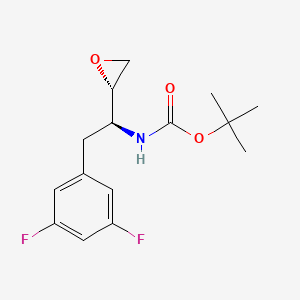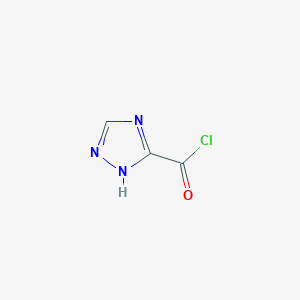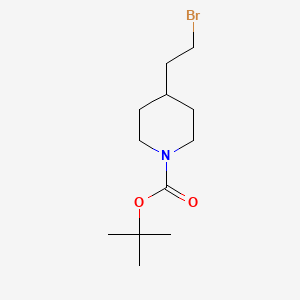
Tert-butyl-4-(2-Bromethyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22BrNO2 and its molecular weight is 292.21 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukte
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Struktur ist für weitere chemische Modifikationen zugänglich, was sie zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl komplexer Moleküle macht. Zum Beispiel kann sie nukleophile Substitutionsreaktionen eingehen, bei denen die Bromethylgruppe durch andere Nukleophile ersetzt werden kann, was zur Synthese verschiedener Piperidinderivate führt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird N-Boc-4-(2-Bromethyl)-piperidin zur Entwicklung neuer Arzneimittel eingesetzt. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Medikamenten, und die Bromethylgruppe kann in Kupplungsreaktionen verwendet werden, um pharmakologisch aktive Einheiten hinzuzufügen .
Peptidkupplungsreaktionen
Die tert-Butyl- (t-Boc-) Gruppe ist eine gängige Schutzgruppe für Amine in der Peptidsynthese. Diese Verbindung kann mit ihrer t-Boc-geschützten Aminogruppe in Peptidkupplungsreaktionen verwendet werden, um Peptidketten ohne unerwünschte Nebenreaktionen zu verlängern .
Materialwissenschaft
In der Materialwissenschaft können die reaktiven Stellen dieser Verbindung verwendet werden, um neuartige Polymere zu erzeugen oder die Oberflächeneigenschaften von Materialien zu modifizieren. Beispielsweise kann sie auf Polymerrückgrate gepfropft werden, um Piperidin-Funktionalitäten einzuführen, die die physikalischen Eigenschaften des Materials verändern können .
Katalysatorentwicklung
Forscher verwenden Tert-butyl-4-(2-Bromethyl)piperidin-1-carboxylat bei der Entwicklung von Katalysatoren. Die Verbindung kann in Katalysatorstrukturen eingebaut werden, um die sterische und elektronische Umgebung um das aktive Zentrum zu beeinflussen, was möglicherweise zu einer effizienteren Katalyse führt .
Agrochemische Forschung
In der agrochemischen Forschung können die Strukturelemente der Verbindung in neue Verbindungen mit potenziellen Anwendungen als Pestizide oder Herbizide integriert werden. Insbesondere die Bromethylgruppe kann verwendet werden, um Verbindungen zu erzeugen, die mit biologischen Zielstrukturen in Schädlingen interagieren .
Nanotechnologie
Die Verbindung wird auch in der Nanotechnologie zur Modifizierung der Oberfläche von Nanopartikeln untersucht. Durch Anbringen an der Oberfläche können Forscher spezifische chemische Funktionalitäten verleihen, die für die gezielte Wirkstoffabgabe oder diagnostische Anwendungen verwendet werden können .
Analytische Chemie
Schließlich kann N-Boc-4-(2-Bromethyl)-piperidin in der analytischen Chemie als Standard oder Reagenz in verschiedenen chemischen Analysen verwendet werden. Seine klar definierte Struktur und Reaktivität machen ihn für den Einsatz bei der Methodenentwicklung und Kalibrierung von Analysegeräten geeignet .
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Relevant Papers The search results did not provide any specific peer-reviewed papers related to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169457-73-2 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
